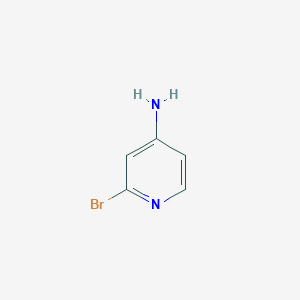

4-Amino-2-bromopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404690. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTGEMWEXKBWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323696 | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-35-8 | |

| Record name | 7598-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2-bromopyridine (CAS 7598-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-bromopyridine, a key building block in the synthesis of complex organic molecules. This document details its physicochemical properties, safety and handling protocols, primary applications, and common synthetic methodologies.

Core Properties and Specifications

This compound is a halogenated heterocyclic compound widely used as an organic synthesis intermediate.[1] Its structure, featuring both an amino group and a bromine atom on a pyridine (B92270) ring, allows for versatile functionalization in the development of novel compounds.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 7598-35-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3][4][5][6][7][9] |

| Molecular Weight | 173.01 g/mol | [1][2][3][5][6][7][9][10] |

| Appearance | White to pale brown/orange crystalline powder or solid. | [1][2][4][11] |

| Melting Point | 92-99 °C | [1][2][3][5][6][11] |

| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.7 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Moderately soluble in ethyl acetate, dichloromethane, and dimethyl sulfoxide. | [1][4][5][12] |

| Purity/Assay | ≥95% - 98% (HPLC/GC) | [2][3][6][8][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded.[10]

-

Mass Spectrometry (MS): GC-MS data is available, showing characteristic peaks for the compound.[10]

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. This compound is classified as hazardous, and appropriate precautions must be taken.

Hazard Identification and Classification

| Category | Description | Citations |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [3][13] |

| Signal Word | Danger | [3][6][13] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [3][6][10][13] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][13][14] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system) | [3][6][13] |

Experimental Protocol: Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator, such as a dust mask type N95 (US) or type P1 (EU EN 143).[3][13]

-

Hand Protection: Handle with inspected, appropriate chemical-resistant gloves.[13][15]

-

Eye Protection: Use safety glasses with side-shields or goggles.[3][15]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[15]

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[15][16]

-

Ensure eyewash stations and safety showers are readily accessible.[15]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Ensure adequate ventilation during use.[13]

-

Wash hands thoroughly after handling.[14]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

-

Keep away from strong oxidizing agents and acidic substances.[1][5]

-

Recommended storage is under an inert atmosphere at low temperatures (0-8 °C).[1][2]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95 7598-35-8 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 95 7598-35-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 7598-35-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound | 7598-35-8 [chemicalbook.com]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2-bromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The document details its fundamental characteristics, presents experimental protocols for their determination, and includes logical workflows to guide researchers in its analysis.

Core Physicochemical Properties

This compound, with the CAS number 7598-35-8, is a halogenated heterocyclic compound.[3] At room temperature, it typically appears as a white to pale brown or orange crystalline powder.[1][2] Its structure, featuring both a bromine atom and an amino group on a pyridine (B92270) ring, makes it a versatile building block in organic synthesis.[1][3]

A summary of its key physicochemical data is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₅BrN₂ | [2][4][5] |

| Molecular Weight | 173.01 g/mol | [3][4][5] |

| CAS Number | 7598-35-8 | [3][5] |

| Appearance | White to cream, pale yellow, or brown solid/powder | [1][2][3][6] |

| Melting Point | 92-99 °C | [3][4][6] |

| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Sparingly soluble in water.[1][3][4] Moderately soluble in organic solvents like ethyl acetate, dichloromethane, and dimethyl sulfoxide.[3] | |

| pKa | Not experimentally determined in the provided search results. A general protocol for its determination is provided below. | |

| logP | Not experimentally determined in the provided search results. A general protocol for its determination is provided below. |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development and chemical synthesis. The following sections provide detailed methodologies for key experiments.

A common synthetic route for this compound involves the reduction of 2-bromo-4-nitropyridine (B184007).[3]

Protocol: Reduction of 2-bromo-4-nitropyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine in a solvent such as ethanol.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder with acetic acid or magnesium powder with titanium tetrachloride.[3] For the iron/acetic acid system, the reaction mixture is typically heated.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. If an acidic medium was used, the pH of the reaction mixture needs to be adjusted with a base to release the free amine from its salt form.[3]

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-2-bromopyridine

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of complex, biologically active molecules. Its utility is particularly noted in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details its chemical properties, provides an experimental protocol for its synthesis, and outlines essential safety information.

Physicochemical and Quantitative Data

This compound is a halogenated heterocyclic compound widely used as an intermediate in organic synthesis.[1] It typically appears as a yellow or pale yellow solid powder.[1] The key quantitative data for this compound are summarized below for clear reference.

| Property | Value | References |

| Molecular Formula | C₅H₅BrN₂ | [1][3][4][5][6] |

| Molecular Weight | 173.01 g/mol | [1][3][4][5][6] |

| CAS Number | 7598-35-8 | [1][4][5][7] |

| Melting Point | 92-96 °C | [1][5] |

| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.7 g/cm³ | [1] |

| Appearance | Yellow or pale yellow solid powder | [1] |

Experimental Protocols: Synthesis of this compound

A prevalent and scalable method for the synthesis of this compound involves a multi-step process commencing with 2-bromo-4-nitropyridine (B184007). This protocol details the reduction of the nitro group to an amino group.

Objective: To synthesize this compound via the reduction of 2-bromo-4-nitropyridine.

Materials:

-

2-bromo-4-nitropyridine

-

Iron powder

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Dimethyl sulfoxide

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4-nitropyridine in a mixture of acetic acid and an organic solvent such as ethyl acetate.

-

Reduction: To the stirred solution, add iron powder portion-wise. The reaction is exothermic and should be controlled to maintain a steady temperature. The mixture is typically heated to reflux to ensure the completion of the reaction.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: Upon completion, the reaction mixture is cooled to room temperature. The iron salts are removed by filtration. The filtrate's pH is then carefully adjusted using a sodium bicarbonate solution to neutralize the acetic acid and to precipitate the product from its salt form.[1]

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate to isolate the product.[8]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[8]

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain a high-purity solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, 2-bromo-4-nitropyridine.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][9] It may also cause respiratory irritation.[5][9][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[9][10] A dust mask (type N95 or equivalent) is also recommended.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Use only in a well-ventilated area or outdoors.[10] Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[1] Keep away from acidic substances.[1]

First Aid:

-

If Swallowed: Rinse mouth and consult a physician. Do not induce vomiting.[9][11]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

This guide is intended for use by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 95 7598-35-8 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 7598-35-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. capotchem.cn [capotchem.cn]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Physicochemical Properties of 4-Amino-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-Amino-2-bromopyridine, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines its core physical properties, standardized experimental protocols for their determination, and a schematic of its synthesis pathway.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Melting Point | 92-96 °C[1][2][3] |

| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg[2] |

| Molecular Formula | C5H5BrN2 |

| Molecular Weight | 173.01 g/mol |

| Appearance | White to cream or pale yellow solid powder[2][4] |

| CAS Number | 7598-35-8 |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely accepted standard for determining the melting point of a crystalline solid.[1][2][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

Apparatus Setup:

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Secure the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube, ensuring the heating oil level is appropriate.

-

-

Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to find an approximate melting range.

-

For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound.[1] Impurities typically cause a depression and broadening of the melting range.[1][6]

-

Boiling Point Determination (Micro Scale Method)

Given that this compound is a solid at room temperature, its boiling point is determined at a higher temperature where it is in a liquid state. The micro boiling point method is suitable for small sample quantities.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount of this compound into a small test tube, enough to create a liquid column of about 1-2 cm upon melting.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (like a Thiele tube or an oil bath). Begin heating the bath gently.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the external pressure.

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

Synthesis Pathway Visualization

This compound is conventionally synthesized from its precursor, 2-bromo-4-nitropyridine. The process involves the reduction of the nitro group to an amino group.[2] The logical workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-bromopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-bromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines standardized experimental protocols for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for solvent screening and a general experimental workflow for solubility determination are presented visually.

Introduction

This compound (CAS No: 7598-35-8) is a halogenated heterocyclic compound widely used as a building block in the synthesis of biologically active molecules.[1] Its molecular structure, featuring both an amino and a bromo substituent on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development.[1] Understanding the solubility of this compound in organic solvents is critical for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | Yellow or pale yellow solid powder[1] |

| Melting Point | 92 to 96 °C[1] |

| Boiling Point | 321.3 ± 22.0 °C at 760 mmHg[1] |

| Density | 1.7 g/cm³[1] |

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Ethyl Acetate | Moderate | [1] |

| Dichloromethane | Moderate | [1] |

| Dimethyl Sulfoxide (DMSO) | Moderate | [1] |

| Water | Almost insoluble / Sparingly soluble | [1][2] |

This qualitative information suggests that this compound is more soluble in polar aprotic and moderately polar organic solvents compared to water. The presence of the polar amino group and the pyridine nitrogen contributes to its solubility in organic solvents, while the overall molecular structure limits its solubility in water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

This is a widely used and accurate method for determining equilibrium solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish or vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be done by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solute (dissolved this compound): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility (g/L): Can be calculated if the volume of the initial filtered solution was accurately measured.

-

This method is suitable when the solute has a distinct chromophore and is highly accurate for determining the concentration of dilute solutions.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 to 1.3).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, accurately measured volume of the clear, filtered supernatant from the saturated solution.

-

Dilute this sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualizations

The following diagrams illustrate key workflows relevant to the solubility of this compound.

Caption: Logical workflow for solvent selection.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, its qualitative solubility profile indicates a preference for moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the standardized gravimetric and UV-Vis spectrophotometry methods detailed in this guide provide robust and reliable means of determination. The provided workflows offer a systematic approach to solvent selection and experimental execution, facilitating the efficient use of this compound in synthesis, purification, and formulation processes. It is recommended that solubility is determined at various temperatures relevant to the intended application to build a comprehensive solubility profile.

References

Spectroscopic Profile of 4-Amino-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromopyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it is utilized in the development of various pharmaceutical compounds and novel materials. A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and the elucidation of reaction pathways. This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The information is presented in a structured format to facilitate easy reference and comparison, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a summary of the available and predicted spectroscopic data for this compound.

FTIR Spectroscopy

The FTIR spectrum of this compound, typically acquired using the KBr pellet method, reveals characteristic vibrational modes of the substituted pyridine ring and the amino group.[1]

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching vibrations (amino group) |

| 3100 - 3000 | Medium | C-H stretching vibrations (aromatic) |

| 1640 - 1600 | Strong | N-H bending vibrations (amino group) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations (pyridine ring) |

| 1350 - 1250 | Medium | C-N stretching vibration |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium to Strong | C-Br stretching vibration |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument resolution.

Raman Spectroscopy

The FT-Raman spectrum of solid this compound provides complementary vibrational information to the FTIR data.[1] Symmetric vibrations and those involving less polar bonds tend to be more intense in the Raman spectrum.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1610 - 1590 | Strong | Pyridine ring stretching |

| 1300 - 1200 | Medium | Ring breathing mode |

| 1050 - 990 | Strong | Symmetric ring breathing mode |

| 700 - 600 | Medium | C-Br stretching |

Note: Raman data for this specific compound is not widely available in public databases. The provided data is based on characteristic frequencies for similar substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.80 | d | H-6 |

| ~6.70 | dd | H-5 |

| ~6.50 | d | H-3 |

| ~5.90 | br s | -NH₂ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C-4 (bearing NH₂) |

| ~150.5 | C-6 |

| ~142.0 | C-2 (bearing Br) |

| ~115.0 | C-5 |

| ~108.0 | C-3 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission FTIR spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die set

-

Hydraulic press

-

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR[1])

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed moisture.[3] Store the dried KBr in a desiccator.

-

Sample Preparation: Place approximately 1-2 mg of the this compound sample into the clean, dry agate mortar.[4][5]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[5]

-

Grinding: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[3] The goal is to thoroughly disperse the sample within the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[3][6] Applying a vacuum during pressing can help in removing trapped air and moisture, resulting in a clearer pellet.[3]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Fourier-Transform (FT) Raman Spectroscopy

Objective: To obtain a high-quality Raman spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Sample holder (e.g., aluminum cup or glass capillary)

-

FT-Raman Spectrometer (e.g., Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]) with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm[7])

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample into the sample holder.[8] For micro-Raman analysis, the sample can be placed on a microscope slide.

-

Instrument Setup: Turn on the laser and allow it to stabilize. Select the appropriate laser power and objective (if using a microscope).

-

Focusing: If using a micro-Raman setup, bring the sample into focus using the microscope's white light source.[8]

-

Data Acquisition: Irradiate the sample with the laser and collect the scattered radiation. The instrument will filter out the strong Rayleigh scattering and detect the weaker Raman scattering.[7][9]

-

Spectral Processing: The acquired data is Fourier transformed to produce the Raman spectrum, which is typically plotted as intensity versus Raman shift (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer or sonicator

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Ensure the sample is fully dissolved; gentle warming, vortexing, or sonication may be used if necessary.[2]

-

Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

-

Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters, including an appropriate number of scans.

-

For ¹³C NMR, acquire the spectrum using parameters suitable for detecting the less sensitive ¹³C nucleus, which may involve a larger number of scans and a wider spectral width.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. plus.ac.at [plus.ac.at]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to the Theoretical and Experimental Spectra of 4-Amino-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromopyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the amino and bromo functional groups on the pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in synthetic processes. This technical guide provides a comprehensive overview of the theoretical and experimental spectra of this compound, focusing on a detailed comparison of computational predictions with empirical data.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| IUPAC Name | 2-bromopyridin-4-amine |

| CAS Number | 7598-35-8 |

| Appearance | White to pale brown crystalline powder |

| Melting Point | 92-96 °C[1] |

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and functional groups of a compound. A detailed study by Kandasamy and Velraj (2012) provides a robust comparison between the experimental and theoretical vibrational spectra of this compound.

Theoretical Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(2df,2p) basis set. This level of theory is well-established for providing accurate predictions of vibrational spectra for organic molecules.

Experimental Vibrational Analysis

Experimentally, the Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of solid this compound were recorded. The FTIR spectrum was obtained in the region of 4000–400 cm⁻¹, and the FT-Raman spectrum was recorded in the region of 4000–100 cm⁻¹.

Comparison of Theoretical and Experimental Vibrational Spectra

The calculated vibrational frequencies were scaled to correct for anharmonicity and the incomplete treatment of electron correlation in the theoretical model. The scaled theoretical wavenumbers show good agreement with the experimental data, allowing for a confident assignment of the fundamental vibrational modes.

Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |

| N-H Asymmetric Stretch | 3425 | 3424 | 3426 |

| N-H Symmetric Stretch | 3320 | 3319 | 3321 |

| C-H Stretch (pyridine ring) | 3100-3000 | 3100-3000 | 3105-3010 |

| NH₂ Scissoring | 1645 | 1644 | 1646 |

| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 | 1605-1402 |

| C-Br Stretch | ~650 | ~650 | ~652 |

Note: The data in this table is a representative summary based on the findings of Kandasamy and Velraj (2012). For a complete list of vibrational modes, refer to the original publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 | d |

| H-5 | ~6.7 | dd |

| H-6 | ~7.8 | d |

| -NH₂ | ~5.0-6.0 | br s |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms (N, Br, and N of the amino group).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~110 |

| C-4 | ~155 |

| C-5 | ~112 |

| C-6 | ~150 |

Note: These are estimated values and are subject to variation based on the computational method and experimental conditions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

Theoretical UV-Visible Analysis

Theoretical calculations of the electronic spectrum can be performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Experimental UV-Visible Analysis

The experimental UV-Vis spectrum would typically be recorded in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The λmax values would be determined from the resulting absorption plot.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~250-280 |

| n → π | ~300-330 |

Note: These are estimated values. The experimental λmax can be influenced by solvent polarity.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 172/174 |

| [M-Br]⁺ | 93 |

The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the bromine atom and cleavage of the pyridine ring.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectral data. The following sections outline generalized procedures for the key spectroscopic techniques.

Vibrational Spectroscopy (FTIR/FT-Raman)

Sample Preparation:

-

FTIR (KBr Pellet): Mix 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

FT-Raman: Place a small amount of the crystalline sample directly into the sample holder.

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared spectrometer for IR analysis and a Fourier Transform Raman spectrometer for Raman analysis.

-

Acquire the spectra over the desired wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 4000-100 cm⁻¹ for FT-Raman).

-

Co-add multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200-800 nm.

-

Use the pure solvent as a reference.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum over a relevant m/z range.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the comparison of theoretical and experimental spectra.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental spectra of this compound. The strong correlation between the calculated and experimental vibrational spectra validates the computational approach and allows for a reliable assignment of the spectral features. While experimental NMR and UV-Vis data are not widely available, theoretical predictions offer valuable insights into the expected spectral characteristics. The provided experimental protocols serve as a guide for researchers to obtain high-quality data for this important synthetic intermediate. A comprehensive understanding of the spectral properties of this compound is indispensable for its effective use in drug discovery and development.

References

Stability and Storage of 4-Amino-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2-bromopyridine (CAS No. 7598-35-8), a key intermediate in pharmaceutical and organic synthesis. The information is compiled from material safety data sheets (MSDS), supplier technical data, and relevant chemical literature to ensure safe and effective handling and storage, thereby preserving the compound's integrity for research and development activities.

Core Stability Profile and Recommended Storage

This compound is a solid, crystalline substance, appearing as a white to brown powder.[1] It is generally considered chemically stable under standard ambient conditions (room temperature and pressure).[2] However, its stability is contingent upon proper storage and handling to prevent degradation. The compound is known to be hygroscopic, necessitating storage in a dry environment.[2]

Quantitative Storage Recommendations

For ease of reference, the recommended storage and handling conditions are summarized in the table below. Adherence to these guidelines is critical for maintaining the purity and stability of this compound.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a cool place; options include room temperature or refrigerated (0-8 °C). | [2][3] |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | [2] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. The compound is hygroscopic. | [2] |

| Light | Keep in a dark place, protected from light. | [4] |

| Incompatibilities | Avoid strong oxidizing agents and acids. | [2] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential routes of degradation under stress conditions. As an organic base, it will react with acids.[2] The presence of an amino group makes it susceptible to oxidation, and the bromo substituent could be subject to nucleophilic substitution or reduction under certain conditions.

Forced degradation studies, as outlined in regulatory guidelines, are recommended to identify potential degradation products and establish a comprehensive stability profile.[5] These studies typically involve exposing the compound to heat, light, humidity, acid, base, and oxidative stress.

Experimental Protocols: Stability Assessment

To ensure the integrity of this compound in research and development, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose. The following outlines a general methodology for developing a stability-indicating HPLC method and conducting forced degradation studies.

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat as necessary.

-

Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat as necessary.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C), as suggested by thermal stability in related synthesis patents.[6]

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the parent drug peak is free from co-eluting degradation products.

Proposed Stability-Indicating HPLC Method

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.

Visualizing Workflows

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for the proper handling, storage, and stability assessment of this compound.

Caption: Workflow for this compound Handling and Stability Testing.

References

- 1. This compound | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cjhp-online.ca [cjhp-online.ca]

- 5. researchgate.net [researchgate.net]

- 6. CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents [patents.google.com]

- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

synthesis of 4-Amino-2-bromopyridine from 2-bromo-4-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-bromopyridine from its precursor, 2-bromo-4-nitropyridine (B184007). The core of this transformation is the reduction of the nitro functional group to an amine. This document details various established methodologies, including the use of metal reductants in acidic media and catalytic hydrogenation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative analysis of different synthetic routes, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyridine (B92270) ring substituted with both a reactive bromine atom and an amino group, allows for diverse downstream functionalization. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce carbon-carbon bonds.[1] The amino group serves as a key site for amide bond formation, enabling the linkage to other molecules of interest.[1]

The most common and direct precursor for the synthesis of this compound is 2-bromo-4-nitropyridine. The conversion relies on the well-established chemical reduction of an aromatic nitro group to a primary amine. This guide explores the most prevalent and effective methods to achieve this transformation, providing a practical resource for laboratory-scale and potential scale-up synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 2-bromo-4-nitropyridine | This compound |

| CAS Number | 6945-67-1 | 7598-35-8[1] |

| Molecular Formula | C₅H₃BrN₂O₂ | C₅H₅BrN₂[1] |

| Molecular Weight | 202.99 g/mol | 173.01 g/mol [1] |

| Appearance | Solid | Yellow or pale yellow solid powder[1] |

| Melting Point | Not specified | 92-96 °C[1] |

| Boiling Point | Not specified | 321.3±22.0 °C at 760 mmHg[1] |

| Solubility | Moderately soluble in common organic solvents | Moderately soluble in ethyl acetate (B1210297), dichloromethane, and dimethyl sulfoxide; almost insoluble in water.[1] |

Synthetic Methodologies: A Comparative Overview

The reduction of the nitro group in 2-bromo-4-nitropyridine to an amine can be accomplished through several reagents and reaction conditions. The choice of method often depends on factors such as scale, cost, available equipment, and the presence of other functional groups. Below is a summary of common reductive methods with their respective conditions and reported yields for similar transformations.

| Reducing Agent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Iron powder / Hydrochloric Acid | Ethanol (B145695) | Reflux (76 °C) | 5 hours | 80.5% | [2] |

| Iron powder / Acetic Acid | Acetic Acid / Water | High Temperature | Not specified | High | [1] |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Room Temperature | Varies (monitored by TLC) | High | [3] |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Water / Organic Co-solvent | Room Temperature to Mild Heating | Typically short (e.g., 1 hour) | Generally >90% for nitroarenes | [4] |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Various (e.g., Methanol, Ethanol) | Room Temperature to Mild Heating | Varies | High | [2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the most common methods of synthesizing this compound from 2-bromo-4-nitropyridine.

Reduction using Iron Powder and Acid

This method is a classic and cost-effective approach for the reduction of aromatic nitro compounds.

Protocol using Iron Powder and Hydrochloric Acid:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-4-nitropyridine (1.0 eq.) in ethanol (approximately 10-15 mL per gram of starting material).

-

Addition of Reagents: To the stirred suspension, add reduced iron powder (10.0 eq.) followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq.).[2]

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for a similar reduction is 80.5%.[2]

Reduction using Tin(II) Chloride

Tin(II) chloride is a mild and effective reducing agent for nitro groups, often providing high yields at room temperature.[3]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-nitropyridine (1.0 eq.) in ethanol (approximately 5 mL per mmol of substrate).[3]

-

Addition of Reagent: To the solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).[3]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and a 2 M potassium hydroxide (B78521) (KOH) solution to neutralize the acidic tin salts.[3]

-

Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Synthesis Workflow and Logic

The synthesis of this compound from 2-bromo-4-nitropyridine is a direct, single-step transformation. The logical workflow involves the selection of an appropriate reducing agent and solvent system to efficiently convert the nitro group into an amino group while preserving the bromo-substituent on the pyridine ring.

Caption: Synthetic pathway from 2-bromo-4-nitropyridine.

Conclusion

The synthesis of this compound from 2-bromo-4-nitropyridine is a robust and well-documented transformation in organic chemistry. The primary method involves the reduction of the nitro group, for which several effective reagents are available. The choice between methods such as reduction with iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and desired purity. The protocols and comparative data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of this important heterocyclic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Amino-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 4-Amino-2-bromopyridine (CAS No: 7598-35-8). This document is intended to equip laboratory personnel with the necessary information to mitigate risks and respond effectively in case of accidental exposure.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| Molecular Weight | 173.01 g/mol | [2][3] |

| Appearance | White to cream or brown solid/powder | [1] |

| Melting Point | 92-96 °C | [1][3] |

| Solubility | Slightly soluble in water. | [4] |

| Storage Temperature | 0-8 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

The logical relationship of these hazards is illustrated in the following diagram.

Toxicological Information

For context, Table 3 provides acute toxicity data for the related compound 4-Aminopyridine (CAS No: 504-24-5). It is crucial to note that while structurally related, the toxicological profiles may differ significantly. This information is provided for illustrative purposes only and should not be directly extrapolated to this compound.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 21 mg/kg | |

| LD50 | Mouse | Oral | 30 mg/kg | |

| LD50 | Rabbit | Dermal | 327 mg/kg | |

| LC50 | Rat | Inhalation | 0.53 mg/l (4 h) |

Experimental Protocols for Hazard Assessment

The hazards associated with chemical substances like this compound are typically determined through standardized testing protocols. The following are summaries of the relevant OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the acute toxicity hazards identified for this compound.

Acute Oral Toxicity (OECD Guideline 401 - Deleted but historically relevant)

The conventional method for determining the median lethal dose (LD50) involved administering a single dose of the substance to a group of animals.[7][8] This guideline has been deleted and replaced by methods that use fewer animals, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[8][9]

Methodology Summary:

-

Animal Selection: Typically, young adult rats of a single sex are used.[7]

-

Dose Administration: The test substance is administered orally via gavage in graduated doses to several groups of experimental animals, with one dose level per group.[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]

-

Data Analysis: The LD50 is calculated statistically from the dose at which 50% of the animals are expected to die.[7]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the adverse effects of a single, 24-hour dermal exposure to a substance.[10]

Methodology Summary:

-

Animal Preparation: The fur is removed from the dorsal area of the test animal (typically a rat or rabbit) approximately 24 hours before the test.[10]

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[10]

-

Exposure: The exposure duration is 24 hours.[10]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days following removal of the dressing.[11]

-

Endpoint: The test can be a limit test at a high dose or a full study to determine the LD50.[11]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards from short-term exposure to an airborne substance.[12][13][14]

Methodology Summary:

-

Exposure System: The test is conducted using a dynamic inhalation exposure chamber that maintains a controlled and measurable concentration of the test substance in the air.[12]

-

Animal Exposure: Animals, typically rats, are exposed for a defined period, usually 4 hours.[12][13][14]

-

Concentrations: Multiple groups of animals are exposed to different concentrations of the test substance.[13]

-

Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[12][13][14]

-

Endpoint: The LC50, the concentration expected to cause death in 50% of the test animals, is determined.[12][13]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound to minimize the risk of exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][15][16]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15]

Personal Protective Equipment (PPE)

A summary of the required PPE is presented in Table 4.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Conforming to EN166 (EU) or NIOSH (US) approved.[5][17] |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or impervious clothing should be worn. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] |

| Respiratory | For operations generating dust, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used. For higher-level protection, use a respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU). | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5] |

The following diagram illustrates a safe handling workflow.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[5] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][18] Keep the container tightly closed.[5][6][16] Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of significant exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[5][6][16]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician or Poison Control Center immediately.[5][6][17] |

The following diagram outlines the emergency first aid workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: In case of fire, hazardous combustion products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be produced.[18]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[5][6] Avoid dust formation and do not breathe dust or vapors.[5][6] Ensure adequate ventilation.[5][6] Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Containment and Cleaning: Sweep up and shovel the material.[5] Place in a suitable, closed container for disposal.[5][18] Avoid creating dust.[5][18]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[5][6] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[5]

Disclaimer: This document is intended as a guide and is based on currently available information. It does not purport to be all-inclusive and should be used only as a supplement to other information sources and professional judgment. The user assumes all risks of use, storage, and handling of this chemical. Google and its affiliates make no warranty of any kind, express or implied, concerning the accuracy, completeness, or reliability of the information contained herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 7598-35-8 [sigmaaldrich.com]

- 4. This compound | 7598-35-8 [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. aksci.com [aksci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. eurolab.net [eurolab.net]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. sdfine.com [sdfine.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. echemi.com [echemi.com]

- 18. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 4-Amino-2-bromopyridine with Acidic Substances

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromopyridine is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical and agrochemical compounds. [[1][2][3]] Its structure, featuring a basic pyridine (B92270) ring, a nucleophilic amino group, and a reactive bromine atom, imparts a unique chemical profile. Understanding the reactivity of this compound with acidic substances is paramount for controlling reaction pathways, ensuring stability, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, protonation behavior, and reactivity of this compound in acidic media. Detailed experimental protocols for characterization and stability analysis are also presented to aid researchers in their laboratory investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. As an organic base, it is recommended to store this compound away from acidic substances to prevent salt formation and potential degradation. [[3]]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [[4]] |

| Molecular Weight | 173.01 g/mol | [[4]] |

| Appearance | White to pale brown or orange crystalline powder | [[5]] |

| Melting Point | 92-96 °C | [[6]] |

| Boiling Point | 321.3 ± 22.0 °C (Predicted) | [[3]] |

| pKa (Predicted) | 4.89 ± 0.30 | [[5]] |

| Water Solubility | Slightly soluble | [[5]] |

Protonation Behavior

The basicity of this compound is a key determinant of its reactivity in acidic environments. The pyridine ring nitrogen is the primary site of protonation. This is a general characteristic of aminopyridines, as the lone pair of electrons on the exocyclic amino group participates in resonance with the aromatic ring, making it less available for protonation. Computational and experimental studies on analogous substituted aminopyridines have confirmed that protonation occurs preferentially on the endocyclic nitrogen atom.